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molecular formula C32H49BrO4 B8517944 2-Bromo-3',4,4',5-tetrakis(2-methylbutoxy)-1,1'-biphenyl CAS No. 463944-30-1

2-Bromo-3',4,4',5-tetrakis(2-methylbutoxy)-1,1'-biphenyl

Cat. No. B8517944
M. Wt: 577.6 g/mol
InChI Key: FMAVHMDFPODHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07288617B2

Procedure details

339 g (679.7) mmol of 3,3′,4,4′-tetra(2-methylbutyloxy)biphenyl were dissolved in 800 ml of ethyl acetate. 120.98 g (679.7 mmol) of N-bromosuccinimide were then added in solid form over a period of 15 minutes under protective gas, in the absence of light and with cooling to 0-5° C. The suspension was slowly warmed to room temperature under a blanket of protective gas and was then stirred vigorously at room temperature for 4 hours. 500 ml of ethyl acetate and 300 ml of water were added, the phases were separated and the aqueous phase was extracted twice with 100 ml each time of ethyl acetate. The combined organic phases were washed twice with 50 ml each time of water and dried over MgSO4. The oil obtained was filtered through silica gel with the aid of hexane. Taking off the solvent gave 361.2 g (625.3 mmol, 92%) of 2-bromo-4,5,3′,4′-tetra(2-methylbutyloxy)biphenyl as a colorless oil.
[Compound]
Name
( 679.7 )
Quantity
339 g
Type
reactant
Reaction Step One
Name
3,3′,4,4′-tetra(2-methylbutyloxy)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
120.98 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:35][CH3:36])[CH2:3][O:4][C:5]1[CH:6]=[C:7]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH2:24][CH:25]([CH3:28])[CH2:26][CH3:27])=[C:19]([O:29][CH2:30][CH:31]([CH3:34])[CH2:32][CH3:33])[CH:18]=2)[CH:8]=[CH:9][C:10]=1[O:11][CH2:12][CH:13]([CH3:16])[CH2:14][CH3:15].[Br:37]N1C(=O)CCC1=O.O>C(OCC)(=O)C>[Br:37][C:22]1[CH:21]=[C:20]([O:23][CH2:24][CH:25]([CH3:28])[CH2:26][CH3:27])[C:19]([O:29][CH2:30][CH:31]([CH3:34])[CH2:32][CH3:33])=[CH:18][C:17]=1[C:7]1[CH:8]=[CH:9][C:10]([O:11][CH2:12][CH:13]([CH3:16])[CH2:14][CH3:15])=[C:5]([O:4][CH2:3][CH:2]([CH3:1])[CH2:35][CH3:36])[CH:6]=1

Inputs

Step One
Name
( 679.7 )
Quantity
339 g
Type
reactant
Smiles
Name
3,3′,4,4′-tetra(2-methylbutyloxy)biphenyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(COC=1C=C(C=CC1OCC(CC)C)C1=CC(=C(C=C1)OCC(CC)C)OCC(CC)C)CC
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
120.98 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was then stirred vigorously at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The suspension was slowly warmed to room temperature under a blanket of protective gas
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with 100 ml each time of ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed twice with 50 ml each time of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The oil obtained
FILTRATION
Type
FILTRATION
Details
was filtered through silica gel with the aid of hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)OCC(CC)C)OCC(CC)C)C1=CC(=C(C=C1)OCC(CC)C)OCC(CC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 625.3 mmol
AMOUNT: MASS 361.2 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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